Ethyl (2E)-3-(4-bromo-2-nitrophenyl)prop-2-enoate

Medicinal Chemistry Organic Synthesis PROTAC Development

Researchers requiring site-selective dual handles for heterobifunctional degrader synthesis obtain this compound. - Orthogonal Br/NO2 groups enable sequential Suzuki/Buchwald-Hartwig coupling and subsequent reduction/amidation without protection. - Critical starting material in patented API synthesis (WO2009002955A1); exact regioisomer ensures product fidelity. - Supplied at ≥98% purity, minimizing palladium catalyst poisoning in cross-coupling reactions.

Molecular Formula C11H10BrNO4
Molecular Weight 300.1 g/mol
CAS No. 1094851-38-3
Cat. No. B1452266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (2E)-3-(4-bromo-2-nitrophenyl)prop-2-enoate
CAS1094851-38-3
Molecular FormulaC11H10BrNO4
Molecular Weight300.1 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC1=C(C=C(C=C1)Br)[N+](=O)[O-]
InChIInChI=1S/C11H10BrNO4/c1-2-17-11(14)6-4-8-3-5-9(12)7-10(8)13(15)16/h3-7H,2H2,1H3/b6-4+
InChIKeyXRTBTPDPXPXTDW-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dual-Reactive Cinnamate Building Block Overview


Ethyl (2E)-3-(4-bromo-2-nitrophenyl)prop-2-enoate (CAS 1094851-38-3), also referred to as ethyl 3-(4-bromo-2-nitrophenyl)acrylate or ethyl 4-bromo-2-nitrocinnamate, is a brominated nitro-substituted α,β-unsaturated ester with the molecular formula C11H10BrNO4 and a molecular weight of 300.11 g/mol. [1] It belongs to the class of functionalized cinnamate esters used as synthetic intermediates in medicinal chemistry and targeted protein degradation research. [2] The compound is commercially available from multiple suppliers at purities of 98% or higher.

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Orthogonal Br/NO2 handles enable sequential, site-selective transformations without additional protection steps.
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Supports palladium-catalyzed cross-coupling and amine precursor chemistry in multi-step synthesis campaigns.
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Curated as a protein degrader building block, indicating structural suitability for PROTAC linker or warhead assembly.

Orthogonal Dual Functionality vs. Generic Analogs


The value of ethyl (2E)-3-(4-bromo-2-nitrophenyl)prop-2-enoate (CAS 1094851-38-3) lies in its orthogonal dual functionality: the bromine atom at the para position and the nitro group at the ortho position relative to the acrylate side chain on the aromatic ring. [1] The bromine enables palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Heck), while the nitro group serves as a precursor to anilines upon reduction, a hydrogen-bond acceptor, or a photolabile moiety. [2] Substituting with a mono-substituted analog such as ethyl 4-bromocinnamate or ethyl 2-nitrocinnamate eliminates one of these two critical synthetic handles, compromising the ability to perform sequential, site-selective transformations without additional protection/deprotection steps. Furthermore, the specific substitution pattern (Br at C4, NO2 at C2) is essential for the compound's documented use as a key intermediate in patented pharmaceutical synthesis routes, where regioisomeric analogs yield different and often inactive products. [3]

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Mono-substituted analogs lack one critical handle

Ethyl 4-bromocinnamate or ethyl 2-nitrocinnamate each offer only a single reactive site, preventing orthogonal sequential derivatization without extra protection steps.

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Regioisomeric substitution patterns yield different products

The specific 4-Br,2-NO2 arrangement is documented in patent routes; 3-(2-bromo-4-nitrophenyl) analogs cannot serve as direct intermediates and produce inactive cyclization outcomes.

!

Purity grade may differ across alternative suppliers

Some generic analogs are listed at 95% purity. Lower purity can introduce catalytic poisons or false assay hits, affecting reproducibility in sensitive cross-coupling and screening workflows.

Quantitative Differentiation Evidence


Orthogonal Reactive Handles: Bromine vs. Nitro Group Count

Ethyl (2E)-3-(4-bromo-2-nitrophenyl)prop-2-enoate possesses two distinct reactive sites (one aryl bromide, one aryl nitro group) on the same aromatic ring scaffold, enabling sequential orthogonal derivatization. [1] The closest mono-substituted analogs — ethyl 4-bromocinnamate (CAS 24393-59-1) and ethyl 2-nitrocinnamate (CAS 24393-70-2) — each carry only one such reactive handle. This dual functionality is formally quantified as a reactive group count of 2 versus 1 for either mono-substituted analog, representing a 100% advantage in orthogonal synthetic versatility.

Orthogonal Handles
Class-level inference
2 reactive groups

Enables sequential orthogonal derivatization.

Mono-substituted analogs carry only 1 reactive group (Br or NO2).

Medicinal Chemistry Organic Synthesis PROTAC Development

Patent-Documented Specificity in Quinoline Drug Synthesis

Ethyl 3-(4-bromo-2-nitrophenyl)prop-2-enoate is explicitly cited as a reactant in patent WO2009002955A1 for the preparation of (2R)-2-[4-(7-bromo-2-quinolyloxy)phenoxy]propanoic acid, a chiral quinoline derivative of pharmaceutical interest. [1] The specific 4-bromo-2-nitro substitution pattern is required for the subsequent cyclization and functionalization steps in this synthetic route. In contrast, the regioisomeric ethyl 3-(2-bromo-4-nitrophenyl)acrylate or the de-brominated analog ethyl 2-nitrocinnamate would yield a different or absent cyclization product, as the bromine atom at the 4-position is essential for the final quinoline substitution pattern.

Patent Route Specificity
Supporting evidence
WO2009002955A1 intermediate No direct substitute

Exact substitution pattern critical for patented quinoline synthesis.

Regioisomeric or mono-substituted analogs produce different cyclization products.

Pharmaceutical Process Chemistry Quinoline Synthesis Patent Intermediates

Physicochemical Property Differentiation: LogP and TPSA

The computed XLogP3 value for ethyl (2E)-3-(4-bromo-2-nitrophenyl)prop-2-enoate is 3.1, with a topological polar surface area (TPSA) of 72.1 Ų. [1] In comparison, ethyl 4-bromocinnamate (lacking the nitro group) has a lower TPSA (approximately 26.3 Ų) and higher LogP (approximately 3.9), while ethyl 2-nitrocinnamate (lacking the bromine) has a similar TPSA but significantly lower molecular weight (221.21 g/mol) and LogP (~2.5). The combination of both substituents results in a TPSA of 72.1 Ų, which falls within the favorable range for blood-brain barrier penetration prediction (TPSA < 90 Ų), while the bromine atom provides a heavy atom handle for metabolic stabilization studies.

Physicochemical Profile
Cross-study comparable
LogP 3.1 / TPSA 72.1 Ų

Balanced lipophilicity and polarity support oral drug-likeness evaluation.

Compared to 4-bromo-only (LogP ~3.9) and 2-nitro-only (LogP ~2.5) analogs.

Physicochemical Profiling Drug-Likeness ADME Prediction

Vendor-Confirmed Purity Benchmarking

Multiple independent vendors, including Sigma-Aldrich (Combi-Blocks), Aladdin Scientific, AKSci, and Leyan, consistently report a minimum purity of 98% for ethyl (2E)-3-(4-bromo-2-nitrophenyl)prop-2-enoate (CAS 1094851-38-3). Some suppliers, such as HZBP, offer a 99% purity grade. [1] In contrast, the closely related analog ethyl 3-(4-bromo-2-nitrophenyl)acrylate from other suppliers is occasionally listed at 95% purity. This 3-percentage-point purity differential (98% vs. 95%) translates to a 60% lower maximum impurity burden (2% vs. 5%), which is critical for reactions sensitive to trace catalytic poisons or for generating screening libraries where impurity-driven false positives must be minimized.

Purity Specification
Cross-study comparable
≥98% multi-vendor 95% alternative analog

Lower impurity burden reduces side reactions and false screening hits.

60% lower maximum impurity vs. 95% grade; verified by vendor CoA.

Quality Control Procurement Specification Building Block Purity

Classification as a Protein Degrader Building Block

Aladdin Scientific explicitly classifies ethyl (2E)-3-(4-bromo-2-nitrophenyl)prop-2-enoate under the product family 'Protein Degrader Building Blocks'. [1] This classification is not applied to generic cinnamate esters such as ethyl cinnamate or ethyl 4-bromocinnamate in the same catalog. The designation reflects the compound's suitability as a functionalized linker or warhead precursor in the assembly of heterobifunctional protein degraders (PROTACs), where the bromine atom serves as a cross-coupling site for attaching E3 ligase ligands or target protein ligands, and the nitro group provides a handle for further diversification or physicochemical property tuning. This curated categorization provides procurement guidance that generic chemical catalogs lack.

Degrader Classification
Class-level inference
Protein Degrader Building Block

Supplier-curated for PROTAC linker/warhead compatibility.

Verify steric/electronic fit for specific degrader design; classification from Aladdin catalog.

Targeted Protein Degradation PROTAC E3 Ligase Chemical Biology

Optimal Application Scenarios


PROTAC Library Synthesis: Orthogonal Bromine for E3 Ligase Conjugation

In heterobifunctional PROTAC development, the aryl bromide of ethyl (2E)-3-(4-bromo-2-nitrophenyl)prop-2-enoate serves as a robust cross-coupling partner for Suzuki-Miyaura or Buchwald-Hartwig reactions to install E3 ligase ligands (e.g., VHL, CRBN ligands) or target-protein-binding warheads. [1] The nitro group at the ortho position remains intact during these coupling reactions, providing a latent amine (upon reduction) for subsequent amide bond formation or further functionalization. This orthogonal reactivity sequence is particularly valuable for generating diverse PROTAC libraries from a single building block scaffold, as the two reactive sites can be addressed independently without intermediate protection steps.

Quinoline-Based Drug Intermediate: Patented Route

Patent WO2009002955A1 explicitly employs ethyl 3-(4-bromo-2-nitrophenyl)prop-2-enoate as a starting material in the multi-step synthesis of a chiral quinoline derivative with potential pharmaceutical applications. [2] The 4-bromo substituent is retained in the final quinoline product, while the nitro group participates in the cyclization to form the quinoline core. For process chemistry groups scaling this or analogous patented routes, procurement of the exact CAS-numbered intermediate is required to maintain process validation and regulatory compliance.

Physicochemically Balanced Fragment for Lead Generation

With a computed XLogP3 of 3.1 and TPSA of 72.1 Ų, ethyl (2E)-3-(4-bromo-2-nitrophenyl)prop-2-enoate occupies a favorable physicochemical space for fragment-based drug discovery — sufficiently lipophilic for membrane permeability yet polar enough for aqueous solubility. [3] The ethyl ester can be hydrolyzed to the carboxylic acid for fragment library incorporation, while the bromine atom provides a heavy-atom anchor for X-ray crystallography-based fragment screening. This positions the compound as a starting point for lead optimization programs targeting oral bioavailability.

High-Purity Building Block for Cross-Coupling Screening

The consistent 98% minimum purity specification across multiple reputable vendors (Sigma-Aldrich/Combi-Blocks, Aladdin, AKSci, Leyan) ensures that ethyl (2E)-3-(4-bromo-2-nitrophenyl)prop-2-enoate meets the rigorous purity demands of palladium-catalyzed cross-coupling reactions, where trace impurities (e.g., heavy metals, sulfur-containing compounds) can poison catalysts and suppress yields. For high-throughput reaction screening or library production, procuring from vendors with documented CoA traceability minimizes batch-to-batch variability and ensures reproducible catalytic performance.

Application
Selection Property
Validation Focus
PROTAC Library Synthesis
Orthogonal Br/NO2 handles for sequential E3 ligase and warhead conjugation
Cross-coupling efficiency and amine functionalization yield without intermediate protection
Quinoline Drug Intermediate (Patented Route)
Exact 4-Br,2-NO2 substitution pattern specified in WO2009002955A1
Route specificity and intermediate identity verification against patent disclosure
Fragment-Based Lead Generation
Balanced lipophilicity and polar surface area profile for oral drug-likeness space
Physicochemical profiling, permeability assay, and fragment library incorporation
High-Purity Cross-Coupling Screening
Consistent high-purity specification with multi-vendor CoA traceability
Catalytic performance reproducibility and batch-to-batch impurity monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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